4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride
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Overview
Description
4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride typically involves the reaction of 4-amino-1H-pyrazole with sulfonyl fluoride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl fluoride and a base such as triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonyl fluoride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the pyrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can yield nitroso or nitro compounds.
Scientific Research Applications
4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as a scaffold for the development of new drugs. Its derivatives have shown promise as inhibitors of various enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is similar to that of other sulfonyl fluoride-containing compounds, which are known to act as irreversible inhibitors of serine proteases and other enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-1H-pyrazole-1-sulfonylfluoridehydrochloride include:
- 5-amino-1H-pyrazole-4-carbonitrile
- 3,5-disubstituted pyrazoles
- Sulfonyl fluoride derivatives of other heterocycles
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the pyrazole ring with the sulfonyl fluoride group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C3H5ClFN3O2S |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-aminopyrazole-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C3H4FN3O2S.ClH/c4-10(8,9)7-2-3(5)1-6-7;/h1-2H,5H2;1H |
InChI Key |
OEGIPUJFYMCIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1S(=O)(=O)F)N.Cl |
Origin of Product |
United States |
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